Tetrakis(trimethylsilylethynyl)ethene
Overview
Description
Tetrakis(trimethylsilylethynyl)ethene is a versatile chemical compound with a unique molecular structure, characterized by the presence of four trimethylsilylethynyl groups attached to an ethene core. This compound is widely used in scientific research due to its distinctive properties, making it ideal for applications in organic electronics, such as flexible displays and solar cells.
Mechanism of Action
Target of Action
Compounds with trimethylsilyl groups are often used in organic chemistry for their chemical inertness and large molecular volume .
Mode of Action
Trimethylsilyl groups are known to be used as temporary protecting groups during chemical synthesis . They can also make molecules more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
Trimethylsilyl groups can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .
Pharmacokinetics
The compound’s predicted boiling point is 3863±420 °C and its predicted density is 0895±006 g/cm3 .
Action Environment
Trimethylsilyl groups are known to be chemically inert, suggesting that they may be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(trimethylsilylethynyl)ethene typically involves the Sonogashira-Hagihara coupling reaction. This reaction is carried out by coupling a tetrabromoethene precursor with trimethylsilylethynyl groups in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(trimethylsilylethynyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilylethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Tetrakis(trimethylsilylethynyl)ethene has numerous applications in scientific research:
Organic Electronics: Used in the development of flexible displays and solar cells due to its excellent electronic properties.
Fluorescent Sensors: Employed as a fluorescent sensor for detecting nitroaromatic compounds in solutions and vapor phases.
Materials Science: Utilized in the synthesis of porous materials and molecular frameworks for energy storage and catalysis.
Comparison with Similar Compounds
Tetrakis(trimethylsilylethynyl)pyrene: Known for its use as a fluorescent sensor.
Tetrakis(trimethylsilylethynyl)phenylmethane: Utilized in the synthesis of porous materials.
Tetrakis(trimethylsilylethynyl)biphenyl: Employed in the development of molecular frameworks.
Uniqueness: Tetrakis(trimethylsilylethynyl)ethene stands out due to its unique combination of electronic properties and reactivity, making it highly suitable for applications in organic electronics and materials science. Its ability to form stable compounds with various functional groups further enhances its versatility in scientific research.
Properties
IUPAC Name |
trimethyl-[6-trimethylsilyl-3,4-bis(2-trimethylsilylethynyl)hex-3-en-1,5-diynyl]silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Si4/c1-23(2,3)17-13-21(14-18-24(4,5)6)22(15-19-25(7,8)9)16-20-26(10,11)12/h1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEVHVGVPUAQBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=C(C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117743 | |
Record name | 1,1′-[3,4-Bis[2-(trimethylsilyl)ethynyl]-3-hexene-2,5-diyne-1,6-diyl]bis[1,1,1-trimethylsilane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401117743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55660-76-9 | |
Record name | 1,1′-[3,4-Bis[2-(trimethylsilyl)ethynyl]-3-hexene-2,5-diyne-1,6-diyl]bis[1,1,1-trimethylsilane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55660-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-[3,4-Bis[2-(trimethylsilyl)ethynyl]-3-hexene-2,5-diyne-1,6-diyl]bis[1,1,1-trimethylsilane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401117743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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